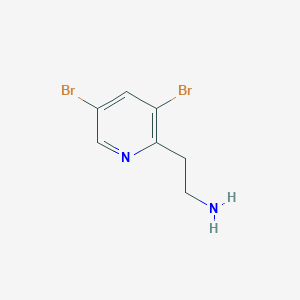![molecular formula C13H10O3 B13555254 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione is a heterocyclic compound that belongs to the family of chromenes It is characterized by a fused benzene and chromene ring system, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile undergo a [4+2] cycloaddition to form the chromene core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione can be compared with other similar compounds, such as:
Chromenes: These compounds share the chromene core but differ in the substitution patterns and functional groups.
Quinones: These are oxidized derivatives of chromenes and have distinct chemical and biological properties.
Flavonoids: These natural compounds have a similar ring structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H10O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-benzo[c]chromene-4,6-dione |
InChI |
InChI=1S/C13H10O3/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)16-12(9)11/h1-2,4-5H,3,6-7H2 |
Clave InChI |
UYLJLCGFDNUMRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)OC(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



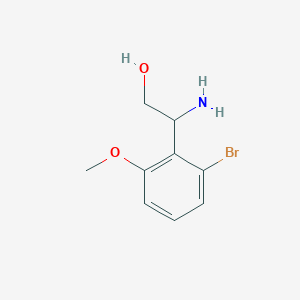
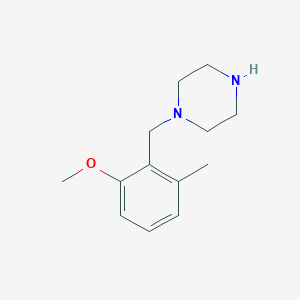

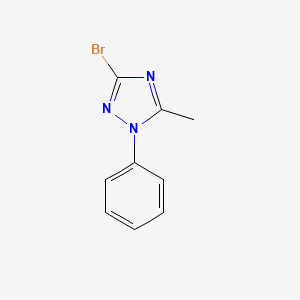
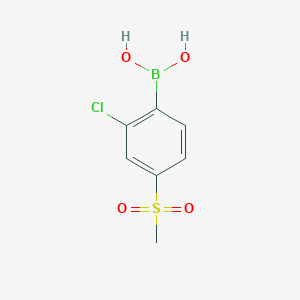

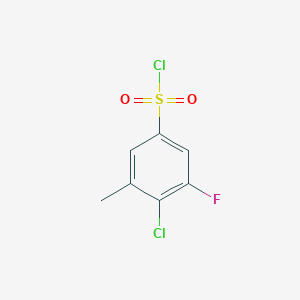

![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![4-{2-[3-(3-chlorophenyl)-1H-pyrazol-4-yl]-1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-5-yl}benzoic acid dihydrochloride](/img/structure/B13555236.png)

![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)
